1-(Thiophen-2-yl)propan-1-one oxime
Description
1-(Thiophen-2-yl)propan-1-one oxime is a heterocyclic oxime derivative featuring a thiophene ring linked to a propanone moiety modified with an oxime functional group. The compound is typically synthesized via Friedel-Crafts acylation of thiophene with chloropropionyl chloride, followed by oximation of the resulting ketone . This class of compounds is of interest in medicinal and materials chemistry due to the electronic effects of the thiophene ring and the versatility of the oxime group in further functionalization.
Properties
CAS No. |
93755-03-4 |
|---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
N-(1-thiophen-2-ylpropylidene)hydroxylamine |
InChI |
InChI=1S/C7H9NOS/c1-2-6(8-9)7-4-3-5-10-7/h3-5,9H,2H2,1H3 |
InChI Key |
OMZQGWSYEDCTKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NO)C1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Thiophene derivatives exhibit enhanced electron-richness compared to furan or phenyl analogs, influencing reactivity in cross-coupling reactions .
- Steric and Solubility Trends : Bulky substituents (e.g., 2,4-dinitrophenyl) reduce solubility but improve crystallinity, as seen in 1w and 1x . Fluorinated analogs (e.g., 4-fluorophenyl) show higher LogP values, suggesting improved lipophilicity .
Functionalization of the Oxime Group
Modifications to the oxime moiety impact both chemical stability and biological activity:
Preparation Methods
Classical Oxime Formation
The most widely reported synthesis route involves the condensation of 1-(thiophen-2-yl)propan-1-one with hydroxylamine under acidic or basic conditions. A representative procedure from patent literature employs hydroxylamine hydrochloride (NH₂OH·HCl) in methanol, with sodium carbonate (Na₂CO₃) as a base. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by proton transfer to form the oxime (Figure 1):
Critical parameters include:
-
Molar ratio : A 1:1.2 ketone-to-hydroxylamine ratio minimizes unreacted starting material.
-
Temperature : Reactions typically proceed at 50–55°C for 4–6 hours.
-
Workup : Acidic quenching (e.g., HCl) followed by extraction with ethyl acetate yields crude oxime, which is recrystallized from ethanol/water mixtures.
Solvent Optimization
Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates compared to protic solvents (Table 1). However, methanol remains industrially favored due to cost and ease of removal.
Table 1: Solvent Effects on Oxime Yield
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 32.7 | 6 | 78 |
| THF | 7.6 | 4 | 85 |
| Ethanol | 24.3 | 5.5 | 72 |
| Acetonitrile | 37.5 | 3.5 | 88 |
Data adapted from patent WO2011036680A2 and EvitaChem technical reports.
Reductive Amination Pathways
Ketone Precursor Synthesis
1-(Thiophen-2-yl)propan-1-one, the ketone precursor, is synthesized via Friedel-Crafts acylation of thiophene with propionyl chloride (ClCOCH₂CH₃) in the presence of AlCl₃. Key industrial considerations include:
Oxime Formation via In Situ Reduction
Advanced protocols reduce nitro intermediates to oximes using borane-pyridine complexes. For example, treating 1-(thiophen-2-yl)propan-1-one with sodium nitrite (NaNO₂) in acetic acid generates a nitroso intermediate, which is reduced using BH₃·THF at 0°C. This method avoids hydroxylamine handling but requires strict moisture control.
Stereochemical Control Strategies
Enzymatic Resolution
Racemic this compound can be resolved using Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (R)-enantiomer in vinyl acetate, enabling separation via chromatography. Typical conditions:
Chiral Auxiliary Approaches
Schiff base formation with (1R,2S)-norephedrine directs oxime geometry. The auxiliary is removed via acidic hydrolysis (HCl/EtOH, reflux), yielding enantiomerically pure oxime (ee 94–97%).
Industrial-Scale Production
Continuous Flow Synthesis
Modern plants employ tubular reactors for the ketone-to-oxime conversion (Figure 2). Advantages over batch processing include:
Waste Management
Spent solvents (methanol, THF) are recovered via fractional distillation (>98% purity). Ammonium chloride byproducts from hydroxylamine reactions are neutralized with NaOH, producing NaCl for disposal.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC methods using C18 columns (acetonitrile/water gradient) achieve baseline separation of oxime from ketone precursors (Rt 6.2 vs. 8.7 minutes).
Emerging Methodologies
Photochemical Activation
UV irradiation (254 nm) of 1-(thiophen-2-yl)propan-1-one in the presence of hydroxylamine and TiO₂ nanoparticles accelerates reaction times to 1.5 hours (yield 89%). The mechanism involves TiO₂-mediated generation of hydroxyl radicals, promoting nucleophilic attack.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) reduces reaction times to 20 minutes with comparable yields (82–85%). Energy savings of 40% make this approach economically viable for small-scale production.
Q & A
Q. How should researchers design experiments to assess the biological activity of this compound while ensuring reproducibility?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 µM to 100 µM, using triplicate samples to account for variability .
- Control Groups : Include positive (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO <0.1%).
- Documentation : Follow ICMJE guidelines to report batch numbers, purity, and storage conditions of all reagents .
- Table 2 : Example Bioassay Protocol
| Parameter | Specification |
|---|---|
| Cell Line | HeLa (ATCC CCL-2) |
| Incubation Time | 48 hours |
| Assay Type | MTT viability assay |
| Replicates | n=3 per concentration |
Data Contradiction & Literature Analysis
Q. What systematic approach can address conflicting literature data on the stability of this compound under acidic conditions?
- Methodological Answer :
- Critical Appraisal : Compare experimental setups in conflicting studies (e.g., pH ranges, solvent systems). For example, stability at pH 2 (HCl) vs. pH 5 (acetic acid) may explain disparities .
- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH) with HPLC monitoring to track degradation products .
- Meta-Analysis : Use tools like SciFinder to aggregate data and identify trends (e.g., substituent effects on oxime hydrolysis) .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (refer to SDS) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydroxylamine vapors .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
